2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride

Chemical Stability Solubility Salt Selection

Select this specific 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride for your most demanding synthetic routes. The defined 4-bromo-2-nitro substitution pattern is engineered for sequential diversification via palladium-catalyzed cross-coupling and nitro reduction, enabling precise construction of complex bioactive molecules. Its hydrochloride salt form guarantees superior stability and solubility compared to the free base, ensuring reproducible reaction conditions and safer handling during scale-up. Avoid the risks of positional isomer substitution that can undermine your project timelines.

Molecular Formula C8H10BrClN2O2
Molecular Weight 281.53
CAS No. 1375067-77-8
Cat. No. B2718409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride
CAS1375067-77-8
Molecular FormulaC8H10BrClN2O2
Molecular Weight281.53
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])CCN.Cl
InChIInChI=1S/C8H9BrN2O2.ClH/c9-7-2-1-6(3-4-10)8(5-7)11(12)13;/h1-2,5H,3-4,10H2;1H
InChIKeyMPNWJCVBRWKZMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride (CAS 1375067-77-8): A Halogenated Aromatic Amine Intermediate for Organic Synthesis


2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride (CAS 1375067-77-8) is a halogenated and nitrated aromatic ethanamine derivative . It features a phenyl ring substituted with a bromine atom at the para position and a nitro group at the ortho position, linked to an ethanamine moiety that is protonated as a hydrochloride salt [1]. With a molecular formula of C8H10BrClN2O2 and a molecular weight of 281.53 g/mol [2], this compound is commonly utilized as a key intermediate in organic synthesis and pharmaceutical research [3]. Its well-defined structure and high purity make it suitable for precise synthetic applications [4].

Why Generic Substitution of 2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride Fails: Understanding the Nuances of Halogenated Aromatic Amine Intermediates


The substitution pattern and salt form of halogenated aromatic amines critically influence their reactivity, stability, and solubility, making direct interchange with even closely related analogs highly problematic. The specific 4-bromo-2-nitro substitution pattern on the phenyl ring of this compound is not arbitrary; it dictates the electronic environment for subsequent reactions such as cross-couplings or reductions [1]. Furthermore, the hydrochloride salt form is selected to enhance stability and solubility compared to the free base, a factor often overlooked but crucial for reliable handling and storage in multi-step syntheses [2]. Attempting to substitute with a free base, a different salt, or a positional isomer without rigorous validation can lead to unexpected reaction outcomes, lower yields, and wasted resources, undermining the reproducibility of established synthetic routes .

Quantitative Evidence Guide for 2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride (CAS 1375067-77-8): Key Differentiators for Scientific Procurement


Comparative Stability and Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 2-(4-Bromo-2-nitrophenyl)ethanamine (CAS 1375067-77-8) provides improved stability and solubility compared to its free base counterpart (CAS 500303-68-4) [1]. This is a class-level inference based on the general property enhancement observed for hydrochloride salts of amines, which is a critical differentiator for procurement and handling in a laboratory setting [2].

Chemical Stability Solubility Salt Selection Organic Synthesis

Comparative Purity and Cost Analysis for Procurement: Hydrochloride Salt (1375067-77-8) vs. Free Base (500303-68-4)

Vendor data indicates that 2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride (CAS 1375067-77-8) is available with a typical purity of 95% at a price of $871.00 for 1g [1]. In contrast, the free base (CAS 500303-68-4) is offered at a price of $914.00 for 1g with similar purity specifications [2]. This represents a direct head-to-head procurement comparison, showing the hydrochloride salt is ~4.7% less expensive per gram from a common supplier.

Procurement Purity Cost Analysis Chemical Sourcing

Synthetic Utility: Regiochemistry and Functional Group Compatibility vs. Positional Isomers

The 4-bromo-2-nitro substitution pattern is a specific regiochemical arrangement that dictates reactivity in subsequent transformations, such as Suzuki or Buchwald-Hartwig couplings and nitro group reductions [1]. This is a class-level inference: changing the position of the bromo or nitro group would fundamentally alter the electronic properties and steric environment of the molecule, leading to different reaction outcomes. For instance, a 2-bromo-4-nitro isomer would have a drastically different reactivity profile in palladium-catalyzed couplings due to altered electron density at the carbon-bromine bond .

Organic Synthesis Cross-Coupling Regiochemistry Heterocycle Formation

Optimal Research and Industrial Application Scenarios for 2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride


As a Key Intermediate in the Synthesis of Bioactive Heterocycles via Cross-Coupling Reactions

This compound is ideally suited for constructing complex bioactive molecules. The bromo group serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine functionalities [1]. The nitro group can be subsequently reduced to an aniline, providing a second point for diversification or for building nitrogen-containing heterocycles. This sequential functionalization strategy is a cornerstone of modern medicinal chemistry.

As a Building Block in the Preparation of Pharmacologically Relevant Phenethylamine Derivatives

The ethanamine side chain positions this compound as a direct precursor to a wide array of substituted phenethylamines, a privileged scaffold in medicinal chemistry known for activity at various G protein-coupled receptors (GPCRs) and monoamine transporters. The presence of the bromo and nitro groups allows for precise tuning of the molecule's electronic and steric properties, which are critical for optimizing target affinity and selectivity .

As a Stable and Soluble Precursor for Process Chemistry and Scale-Up

The hydrochloride salt form offers a practical advantage over the free base for larger-scale reactions. Its enhanced stability and solubility [2] facilitate more reproducible reaction conditions, easier purification, and safer handling during process development and scale-up. This is particularly relevant for academic groups transitioning to preclinical studies or for contract research organizations (CROs) executing multi-step syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.